An In-depth Technical Guide to 1,3-Dioxolane-2,2-diethanol (CAS 5694-95-1)
An In-depth Technical Guide to 1,3-Dioxolane-2,2-diethanol (CAS 5694-95-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxolane-2,2-diethanol, with the CAS number 5694-95-1, is a unique bifunctional molecule gaining interest in various scientific and industrial sectors. Structurally, it is characterized by a stable 1,3-dioxolane ring substituted with two ethanol groups at the C2 position. This arrangement provides a balance of hydrophilicity, from the two hydroxyl groups, and the chemical stability inherent to the cyclic acetal structure.
This technical guide provides a comprehensive overview of the available technical data for 1,3-Dioxolane-2,2-diethanol, including its chemical and physical properties, a plausible synthetic route, safety and handling information, and its current and potential applications in research and development. The information presented is intended to support researchers and professionals in the fields of drug development, polymer chemistry, and materials science.
Chemical and Physical Properties
The physicochemical properties of 1,3-Dioxolane-2,2-diethanol are summarized in the table below. It is important to note that while some properties are well-documented, specific quantitative data for parameters such as boiling and melting points are not consistently available in the public domain. The physical state has been described as both a colorless to light yellow liquid and a solid, suggesting that its melting point may be near ambient temperature.
| Property | Value | Source(s) |
| CAS Number | 5694-95-1 | N/A |
| IUPAC Name | 2,2'-(1,3-dioxolane-2,2-diyl)bis(ethan-1-ol) | N/A |
| Synonyms | 1,3-Dioxolane-2,2-diethanol, 2-[2-(2-Hydroxyethyl)-1,3-dioxolan-2-yl]ethanol | [1] |
| Molecular Formula | C₇H₁₄O₄ | [2] |
| Molecular Weight | 162.18 g/mol | [2] |
| Physical State | Colorless or light yellow liquid or solid | [1] |
| Purity | ≥ 95-98% (by NMR) | [1] |
| Storage Temperature | 0-8 °C (Refrigerator) | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process:
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Ketalization: The formation of the 1,3-dioxolane ring by reacting diethyl 2,2-diacetylsuccinate with ethylene glycol in the presence of an acid catalyst.
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Reduction: The subsequent reduction of the two ester groups to primary alcohols using a powerful hydride reducing agent.
Caption: Proposed two-step synthesis of 1,3-Dioxolane-2,2-diethanol.
General Experimental Protocol for Ester Reduction (Hypothetical)
Disclaimer: The following is a generalized, hypothetical protocol based on standard organic chemistry procedures for the reduction of esters using lithium aluminum hydride. It has not been specifically validated for the synthesis of 1,3-Dioxolane-2,2-diethanol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
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Diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate
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Lithium aluminum hydride (LAH)
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Anhydrous tetrahydrofuran (THF)
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Distilled water
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1 M Sodium hydroxide (NaOH) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Rotary evaporator
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Standard glassware for extraction and filtration
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (a molar excess, typically 1.5 to 2 equivalents per ester group) in anhydrous THF under a nitrogen atmosphere.
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Addition of Ester: The flask is cooled to 0 °C using an ice bath. A solution of diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by thin-layer chromatography).
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Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding distilled water dropwise, followed by the addition of 1 M NaOH solution.
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Workup: The resulting mixture is stirred until a granular precipitate forms. The solid is removed by filtration, and the filter cake is washed with THF.
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Extraction and Drying: The combined organic filtrates are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the proposed reduction of the di-ester precursor.
Safety and Handling
Comprehensive safety data for 1,3-Dioxolane-2,2-diethanol is limited. However, based on its functional groups and the safety information available for related compounds, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 0 and 8 °C.[1]
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Fire Safety: While specific flammability data is not available, the parent compound, 1,3-dioxolane, is highly flammable. Therefore, it is prudent to handle 1,3-Dioxolane-2,2-diethanol away from open flames and other ignition sources.[3][4]
Applications in Research and Drug Development
1,3-Dioxolane-2,2-diethanol's unique structure makes it a versatile building block and excipient in several applications:
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Pharmaceutical Formulations: The two hydroxyl groups can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] Its stability makes it a suitable solvent or stabilizer in various drug formulations.[1]
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Active Pharmaceutical Ingredient (API) Synthesis: It serves as a valuable building block in the synthesis of more complex APIs. The 1,3-dioxolane moiety can act as a protected carbonyl group, which can be deprotected under acidic conditions, allowing for further chemical transformations. The hydroxyl groups can be functionalized to introduce other moieties.
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Polymer Chemistry: It can be used as a monomer in the synthesis of biodegradable polymers, contributing to the development of more environmentally friendly materials.[1]
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Cosmetics: Its moisturizing properties, attributed to the hydroxyl groups, make it a useful ingredient in skincare formulations to improve hydration and texture.[1]
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"Green" Chemistry: It is considered a safer alternative to more hazardous solvents, promoting greener chemical practices.[1]
Conclusion
1,3-Dioxolane-2,2-diethanol is a promising chemical entity with a range of potential applications, particularly in the pharmaceutical and materials science industries. While there is a need for more comprehensive characterization of its physicochemical properties and the development of detailed, validated synthetic protocols, the available information suggests it is a valuable and versatile compound. This guide serves as a foundational resource for researchers and developers interested in exploring the potential of this unique molecule. Further research into its properties and applications is warranted to fully unlock its potential.
